7-Epi-10-Desacetyl-Paclitaxel is a derivative of paclitaxel, a widely recognized anticancer agent derived from the bark of yew trees, particularly from the species Taxus wallichiana. This compound plays a crucial role as a precursor in the semi-synthesis of paclitaxel, which is utilized in the treatment of various cancers, including breast, ovarian, and lung cancers. The compound's significance stems from its potential to enhance the efficiency and yield of paclitaxel production, addressing the increasing global demand for this essential chemotherapeutic agent .
The synthesis of 7-Epi-10-Desacetyl-Paclitaxel can be achieved through several methods:
The one-pot synthesis method reduces material loss and simplifies purification processes, making it economically advantageous for mass production. The bioconversion approach leverages microbial metabolism to achieve high yields, showcasing the compound's potential in industrial applications .
The molecular structure of 7-Epi-10-Desacetyl-Paclitaxel features multiple chiral centers and functional groups that contribute to its biological activity. The compound's stereochemistry is crucial for its interaction with cellular targets.
CC(=O)O[C@@]12CO[C@@H]1C[C@@H](O)[C@]3(C)[C@@H]2[C@H](OC(=O)c4ccccc4)[C@]5(O)C[C@H](OC(=O)[C@H](O)[C@@H](NC(=O)c6ccccc6)c7ccccc7)C(=C([C@@H](O)C3=O)C5(C)C)C
InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27...
.7-Epi-10-Desacetyl-Paclitaxel participates in various chemical reactions that are pivotal for its transformation into other useful derivatives:
The reactions yield various derivatives that can be utilized in further synthetic pathways or therapeutic applications.
7-Epi-10-Desacetyl-Paclitaxel exerts its anticancer effects primarily through the stabilization of microtubules. This stabilization prevents their depolymerization during cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. The compound enhances tubulin polymerization, which is critical for maintaining cellular structure and function during mitosis .
7-Epi-10-Desacetyl-Paclitaxel is characterized by its solid state at room temperature and exhibits high purity levels (>95% HPLC purity). It is typically stored at -20°C to maintain stability and prevent degradation .
The compound has notable solubility characteristics that influence its bioavailability and therapeutic efficacy. Its chemical stability under various conditions makes it suitable for both laboratory research and pharmaceutical applications.
7-Epi-10-Desacetyl-Paclitaxel has numerous applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: